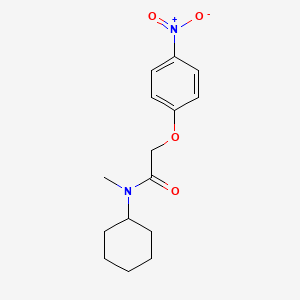

![molecular formula C19H20F3NO3 B5543292 cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar tetrahydropyridine derivatives involves cycloaddition reactions, as demonstrated by Carruthers and Moses (1988), who detailed the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to isobutyl vinyl ether and allyl alcohol, producing hexahydroisoxazolo[2,3-a] pyridines. This method can be adapted for the synthesis of cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate by modifying the starting materials and reaction conditions to target the specific structural framework of the compound (Carruthers & Moses, 1988).

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been extensively studied through methods such as X-ray diffraction. Sambyal et al. (2011) synthesized and characterized a structurally similar compound, providing insights into its crystal structure and confirming the compound’s conformation and bonding through X-ray diffraction studies. This analysis is crucial for understanding the 3D arrangement of atoms in the cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate molecule and its implications on chemical reactivity and properties (Sambyal et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of tetrahydropyridine derivatives can vary significantly based on their specific structural features. Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel tetrahydropyridine derivatives, highlighting the compound’s reactivity towards forming P2X7 antagonists, a class of compounds with potential therapeutic applications. This work illustrates the versatile chemical reactivity of tetrahydropyridine derivatives and their potential to undergo various chemical transformations (Chrovian et al., 2018).

Physical Properties Analysis

The physical properties of compounds like cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate are influenced by their molecular structure. Studies on similar compounds have focused on their crystalline structure, melting points, and solubility. For instance, the crystal structure analysis conducted by Sambyal et al. provides valuable data on the compound’s solid-state characteristics, which are essential for understanding its physical properties (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, are closely related to its molecular structure. The presence of functional groups like the tetrahydropyridine ring and trifluoromethyl phenyl moiety significantly impacts its chemical behavior in reactions. Although specific studies on this compound are limited, the research by Chrovian et al. on related compounds provides insights into the reactivity patterns and potential chemical transformations (Chrovian et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

A significant aspect of the research on related compounds involves their synthesis and chemical transformations, which are foundational for further applications in medicinal chemistry and materials science. For example, studies demonstrate methods for the synthesis of complex structures via cycloadditions, highlighting the versatility of these compounds in synthetic chemistry (Sauer & Heldmann, 1998). Additionally, the development of novel synthetic routes for pyridines and tetrahydroquinolines showcases the potential for creating a diverse range of compounds for further study and application (Yehia, Polborn, & Müller, 2002).

Material Science and Luminescence

Research into the applications of related compounds in material science, particularly in the development of luminescent materials, is another area of interest. Studies on cyclometalated iridium(III) complexes, for example, provide insights into their potential use in light-emitting diodes (LEDs) and other photophysical applications (Tamayo et al., 2003). This line of research is crucial for advancing technologies in display and lighting.

Antibacterial Agents

The exploration of related compounds as antibacterial agents reflects the ongoing search for new therapeutic options. Fluoronaphthyridines, for example, have been studied for their in vitro and in vivo antibacterial activities, illustrating the potential of these compounds in developing new antibiotics (Bouzard et al., 1992).

Enantioselective Synthesis

Research into enantioselective synthesis using related compounds underscores the importance of chirality in chemical synthesis and drug development. Studies on chiral bridged macrocyclic 1,4-dihydropyridines, for instance, highlight their potential in enantioselective reductions, which is pivotal for creating stereochemically pure pharmaceuticals (Talma et al., 1985).

Propriétés

IUPAC Name |

cyclopentyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-11-17(18(25)26-12-6-2-3-7-12)14(10-16(24)23-11)13-8-4-5-9-15(13)19(20,21)22/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQCENWSGLDVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)